2,6-Diiodonaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

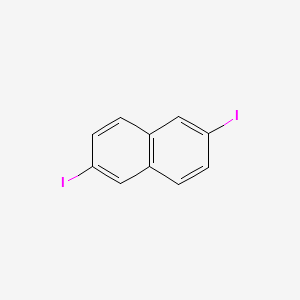

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-diiodonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6I2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEVDBSPYZIVTGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)I)C=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189851 | |

| Record name | 2,6-Diiodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36316-88-8 | |

| Record name | 2,6-Diiodonaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036316888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diiodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Diiodonaphthalene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-diiodonaphthalene, a key synthetic intermediate in the fields of materials science and medicinal chemistry. This document details the compound's fundamental properties, offers a validated experimental protocol for its synthesis, and explores its diverse applications, with a focus on its role as a versatile building block. Safety protocols and detailed characterization data are also included to ensure its effective and safe utilization in a research and development setting. The Chemical Abstracts Service (CAS) number for this compound is 36316-88-8 .[1][2]

Introduction: The Strategic Importance of this compound

This compound is a halogenated polycyclic aromatic hydrocarbon characterized by a naphthalene core substituted with iodine atoms at the 2 and 6 positions.[3] This specific substitution pattern imparts a high degree of symmetry and well-defined reactivity to the molecule. The carbon-iodine bonds are particularly amenable to a wide range of organometallic cross-coupling reactions, making this compound a highly valuable precursor for the synthesis of more complex molecular architectures.

The strategic placement of the iodine atoms allows for the regioselective elongation of the naphthalene core, leading to the formation of conjugated systems with tailored electronic and photophysical properties. This has positioned this compound as a critical starting material for the development of novel organic semiconductors, liquid crystals, and polymers with applications in optoelectronics.[3][4] Furthermore, its utility extends to the pharmaceutical industry, where it can serve as a scaffold for the synthesis of biologically active compounds.[3]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is paramount for its effective use in synthesis and material fabrication.

Physical Properties

| Property | Value | Source(s) |

| CAS Number | 36316-88-8 | [1][2] |

| Molecular Formula | C₁₀H₆I₂ | [1] |

| Molecular Weight | 379.96 g/mol | [1] |

| Appearance | Pale yellow crystalline solid | |

| Melting Point | ~100 °C | |

| Solubility | Soluble in dichloromethane and chloroform; insoluble in water. | |

| Density | 2.265 g/cm³ | |

| Boiling Point | 384.2 °C at 760 mmHg |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of synthesized this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of this compound is expected to exhibit a simple and symmetrical pattern consistent with its C₂h symmetry. The spectrum would show three distinct signals in the aromatic region: a doublet for the protons at positions 1 and 5, a doublet of doublets for the protons at positions 3 and 7, and a singlet-like signal for the protons at positions 4 and 8.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display five signals corresponding to the five chemically non-equivalent carbon atoms in the molecule. The two carbons bearing the iodine atoms will be significantly shifted downfield.

-

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of the compound (379.96). The isotopic pattern of this peak will be characteristic of a molecule containing two iodine atoms.

Synthesis of this compound: A Validated Experimental Protocol

The synthesis of this compound can be achieved through various methods, with one of the most common being the Sandmeyer-type reaction starting from 2,6-diaminonaphthalene. This method offers a reliable and scalable route to the desired product.

Rationale Behind the Synthetic Strategy

The Sandmeyer reaction is a well-established and versatile method for the introduction of a variety of functional groups, including halogens, onto an aromatic ring via a diazonium salt intermediate. The choice of 2,6-diaminonaphthalene as the starting material ensures the correct regiochemistry of the final product. The diazotization of the amino groups followed by their substitution with iodide provides a high-yielding pathway to this compound.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Protocol

Materials and Reagents:

-

2,6-Diaminonaphthalene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Urea

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Dichloromethane (CH₂Cl₂)

-

n-Heptane

-

Deionized Water

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully dissolve 2,6-diaminonaphthalene in concentrated sulfuric acid, maintaining the temperature below 20 °C with an ice bath.

-

In a separate beaker, prepare a solution of sodium nitrite in water.

-

Slowly add the sodium nitrite solution to the stirred solution of 2,6-diaminonaphthalene, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

-

Add a small amount of urea to quench any excess nitrous acid.

-

-

Iodination:

-

In a separate large beaker, dissolve potassium iodide in water and cool the solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat it gently to complete the reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture and decolorize it by adding a small amount of sodium thiosulfate solution.

-

The crude this compound will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with water.

-

Dissolve the crude product in dichloromethane and wash the organic layer with water and then with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization from n-heptane to yield pure, pale yellow crystals of this compound.

-

Applications in Research and Development

The unique structural and electronic properties of this compound make it a valuable building block in several areas of chemical research.

Materials Science

-

Organic Semiconductors: this compound is a key precursor in the synthesis of poly(2,6-naphthylene)s and other conjugated polymers.[3] These materials are of interest for their potential applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The rigid naphthalene core and the ability to form extended π-conjugated systems through cross-coupling reactions are crucial for achieving high charge carrier mobility.

-

Liquid Crystals: The rod-like shape of the 2,6-disubstituted naphthalene core makes it an excellent mesogen for the design of liquid crystalline materials.[4] By attaching flexible alkyl chains to the naphthalene scaffold via reactions at the iodo-substituted positions, calamitic (rod-shaped) liquid crystals with specific phase behaviors can be synthesized.

Drug Development and Medicinal Chemistry

While direct applications of this compound as a therapeutic agent are not common, its role as a synthetic intermediate is significant. The naphthalene scaffold is present in numerous biologically active molecules. This compound provides a convenient starting point for the synthesis of novel drug candidates through the introduction of various pharmacophores at the 2 and 6 positions using palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

First Aid:

-

In case of skin contact: Immediately wash the affected area with soap and plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in both materials science and drug discovery. Its well-defined structure and reactivity provide chemists with a powerful tool for the construction of complex and functional molecules. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective utilization in advancing scientific research.

References

An In-Depth Technical Guide to 2,6-Diiodonaphthalene: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 2,6-diiodonaphthalene, a key building block in the fields of materials science and pharmaceutical research. We delve into its fundamental physicochemical properties, explore regioselective synthesis methodologies with detailed protocols, and present a thorough guide to its analytical characterization. Furthermore, this document highlights its versatile applications as a precursor in palladium-catalyzed cross-coupling reactions for the development of advanced organic semiconductors and as a scaffold in drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile molecule.

Introduction

This compound is a halogenated polycyclic aromatic hydrocarbon derived from naphthalene.[1] Its structure, featuring iodine atoms at the 2 and 6 positions of the naphthalene ring, provides two reactive sites for carbon-carbon bond formation, making it an exceptionally valuable and versatile precursor in organic synthesis. The symmetrical nature of the molecule and the high reactivity of the carbon-iodine bonds in cross-coupling reactions have established this compound as a critical intermediate for constructing complex, conjugated molecular architectures.[1] Its applications span from the creation of high-performance organic semiconductors for electronic devices to its potential use in the synthesis of novel pharmaceutical compounds.[1][2] This guide offers an in-depth exploration of its synthesis, characterization, and pivotal role in modern chemical research.

Physicochemical and Structural Properties

The defining feature of this compound is its planar aromatic core substituted with two heavy iodine atoms. This substitution significantly influences the molecule's electronic properties, solubility, and reactivity compared to the parent naphthalene molecule. The iodine atoms are excellent leaving groups in transition-metal-catalyzed reactions, which is the primary reason for the compound's utility in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆I₂ | [3] |

| Molecular Weight | 379.96 g/mol | [3][4][5] |

| CAS Number | 36316-88-8 | [3] |

| Appearance | Pale yellow crystalline solid | [1] |

| Melting Point | ~100 °C | [1] |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, chloroform); Insoluble in water | [1] |

| IUPAC Name | This compound | [3] |

| SMILES | C1=CC2=C(C=C(C=C2)I)C=C1I | [3] |

| InChI Key | JEVDBSPYZIVTGM-UHFFFAOYSA-N | [3] |

Synthesis Methodologies

The regioselective synthesis of this compound is critical to avoid the formation of other isomers, such as the 2,7-diiodonaphthalene. The choice of synthetic route depends on the desired scale, purity requirements, and available starting materials.

Method 1: Shape-Selective Oxyiodination of Naphthalene

This is a prominent method for the direct and selective di-iodination at the 2 and 6 positions. The causality behind this selectivity lies in the use of zeolite catalysts, such as KX zeolite, which possess a specific pore architecture.[1] The naphthalene molecule preferentially orients itself within the zeolite's nanospace, exposing the electron-rich β-positions (C2, C3, C6, C7) for electrophilic attack while sterically hindering reaction at the α-positions (C1, C4, C5, C8).[6] This leads to the favored formation of 2-iodonaphthalene as an intermediate, which then undergoes a second iodination to yield this compound.[1]

Experimental Protocol: Zeolite-Catalyzed Oxyiodination

-

Catalyst Preparation: Prepare a KX zeolite catalyst. The ion-exchange process to introduce the desired counter-ion is a standard procedure in zeolite chemistry.[6]

-

Reaction Setup: In a suitable reactor, charge the KX zeolite catalyst, naphthalene, and molecular iodine.

-

Reaction Execution: Heat the mixture to a temperature between 200-350 °C.[6] Lower temperatures within this range generally favor the formation of the 2,6-isomer over the 2,7-isomer.[6] Introduce a stream of an oxygen-containing gas.

-

Work-up and Purification: After the reaction, the product mixture can be partially purified by passing it through a partial condenser to remove lower boiling point components like water and unreacted starting materials.[7] The crude product, containing a mixture of mono- and di-iodinated naphthalenes, is then subjected to crystallization, often from a solvent like n-heptane, to isolate the pure this compound.[1]

Method 2: Directed Ortho-Lithiation

Directed ortho-metalation (DoM) offers an alternative, highly regioselective route that relies on a directing metalating group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific adjacent position.[8][9] While not a direct iodination of naphthalene itself, this strategy can be employed on a pre-functionalized naphthalene to achieve the desired 2,6-substitution pattern. For instance, starting with a naphthalene derivative bearing a DMG at the 2-position, lithiation can be directed to the 1 and/or 3 positions. A multi-step synthesis is often required to achieve the 2,6-pattern.

Conceptual Protocol: Directed Lithiation-Iodination

-

Substrate Preparation: Begin with a suitable naphthalene precursor containing a directing group (e.g., a carboxamide or methoxy group) at the 2-position.

-

Lithiation: Dissolve the substrate in an anhydrous ether solvent (e.g., THF or diethyl ether) and cool to a low temperature (typically -78 °C) under an inert atmosphere (Argon or Nitrogen).[10]

-

Addition of Organolithium Reagent: Slowly add a strong organolithium base, such as sec-butyllithium or n-butyllithium, to the solution. The directing group chelates the lithium, directing deprotonation to an adjacent position.[11]

-

Iodination: After allowing the lithiation to proceed for a set time, quench the resulting aryllithium intermediate by adding an iodine source, such as a solution of molecular iodine (I₂), to the reaction mixture.[10]

-

Work-up and Purification: Allow the reaction to warm to room temperature, then quench with an aqueous solution (e.g., saturated ammonium chloride). Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.[10] This process would be repeated and adapted with appropriate starting materials to achieve the final 2,6-diiodinated product.

Caption: Comparison of major synthesis routes for this compound.

Analytical Characterization

Confirming the structure and purity of synthesized this compound is crucial. A combination of spectroscopic methods is typically employed.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the molecule's C₂ symmetry, the proton NMR spectrum is relatively simple. One would expect to see three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons at the 1, 3, 4, 5, 7, and 8 positions will give rise to a characteristic pattern of doublets and doublet of doublets, confirming the 2,6-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals for the ten carbon atoms due to symmetry. Two signals will correspond to the iodine-bearing carbons (C2 and C6), and three signals will correspond to the protonated aromatic carbons.[12]

-

-

Mass Spectrometry (MS):

-

Electron Ionization (EI) or other soft ionization techniques will show a prominent molecular ion peak (M⁺) at m/z 379.96, corresponding to the molecular weight of C₁₀H₆I₂. The isotopic pattern will be characteristic of a molecule containing two iodine atoms.

-

Key Chemical Reactions and Applications

The two iodine atoms in this compound serve as versatile handles for constructing more complex molecules, primarily through palladium-catalyzed cross-coupling reactions.[1]

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental to modern organic synthesis and materials science, allowing for the precise formation of C-C bonds.[13][14] this compound is an ideal substrate due to the high reactivity of the C-I bond.[15]

-

Suzuki-Miyaura Coupling: This reaction couples the di-iodo species with an organoboron compound (e.g., an arylboronic acid) to form biaryl structures. This is a common strategy for synthesizing conjugated polymers and oligomers for organic electronics.[13][16]

-

Sonogashira Coupling: This involves the coupling of this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[15][17] This reaction is instrumental in creating arylalkyne and enyne systems, which are key components in molecular wires and other functional materials.[18][19]

General Protocol: Sonogashira Cross-Coupling

-

Reaction Setup: To a flask under an inert atmosphere, add this compound (1.0 eq), the terminal alkyne (2.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), and a copper(I) co-catalyst (e.g., CuI, 0.025 eq).[15]

-

Solvent and Base: Add a suitable solvent (e.g., THF or triethylamine) and a base (e.g., diisopropylamine or triethylamine).[15]

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating until completion, monitored by TLC or LC-MS.[19]

-

Work-up and Purification: Upon completion, dilute the reaction with an ether-based solvent and filter through celite. Wash the filtrate with aqueous solutions (e.g., saturated NH₄Cl, brine), dry the organic layer, and concentrate in vacuo. Purify the crude product by flash column chromatography.[15]

Caption: Key reaction pathways and applications of this compound.

Applications in Materials Science

The ability to extend the π-conjugated system of the naphthalene core in a linear, well-defined manner makes this compound a premier building block for organic semiconductors.[1][20][21] The resulting materials are investigated for use in:

-

Organic Field-Effect Transistors (OFETs)

-

Organic Light-Emitting Diodes (OLEDs) [22]

-

Organic Photovoltaics (OPVs)

By carefully choosing the coupling partners in Suzuki or Sonogashira reactions, scientists can tune the electronic properties (e.g., HOMO/LUMO levels) and solid-state packing of the resulting materials to optimize device performance.[23]

Applications in Pharmaceutical Research

The naphthalene scaffold is present in numerous FDA-approved drugs.[2] 2,6-Disubstituted naphthalenes serve as important intermediates in the synthesis of biologically active molecules. The ability to introduce diverse functionalities at the 2 and 6 positions via cross-coupling allows for the creation of libraries of compounds for screening in drug discovery programs.[1]

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

First Aid:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash off immediately with soap and plenty of water.

-

Eye Contact: Rinse with pure water for at least 15 minutes.

-

Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.

-

Conclusion

This compound is a cornerstone molecule for synthetic chemists in materials science and pharmaceutical development. Its symmetric structure and the reactivity of its carbon-iodine bonds provide a reliable platform for constructing complex, functional molecules through well-established cross-coupling methodologies. Understanding its synthesis, characterization, and reaction pathways, as detailed in this guide, is essential for unlocking its full potential in the development of next-generation organic electronics and novel therapeutic agents.

References

- 1. Buy this compound (EVT-434515) | 36316-88-8 [evitachem.com]

- 2. US4581380A - 2,6-disubstituted naphthalene derivatives, a process for preparing the same and pharmaceutical and cosmetic compositions containing the same - Google Patents [patents.google.com]

- 3. This compound | C10H6I2 | CID 118948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synchem.de [synchem.de]

- 5. iodochem.com [iodochem.com]

- 6. US4746758A - Processes for preparing iodinated aromatic compounds - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. researchgate.net [researchgate.net]

- 9. baranlab.org [baranlab.org]

- 10. orgsyn.org [orgsyn.org]

- 11. uwindsor.ca [uwindsor.ca]

- 12. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rose-hulman.edu [rose-hulman.edu]

- 14. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 16. mdpi.com [mdpi.com]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. Sonogashira Coupling [organic-chemistry.org]

- 19. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 21. An Improved Synthesis of Pentacene: Rapid Access to a Benchmark Organic Semiconductor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. Design and synthesis of proton-dopable organic semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of 2,6-Diiodonaphthalene

An In-Depth Technical Guide to the Synthesis and Properties of 2,6-Diiodonaphthalene

This compound is a halogenated polycyclic aromatic hydrocarbon derived from naphthalene.[1] Its structure, featuring a planar naphthalene core with iodine atoms at the 2 and 6 positions, imparts significant steric and electronic properties that make it a highly valuable intermediate in various fields of chemical science.[1] While not a naturally occurring compound, its synthetic accessibility has positioned it as a critical building block in materials science for the development of organic semiconductors and photovoltaic materials.[1] Furthermore, its reactivity makes it a versatile precursor in organic synthesis and a molecule of interest in drug discovery processes.[1] This guide provides a comprehensive overview of its synthesis, properties, and applications, tailored for researchers and development professionals.

PART 1: Synthesis Methodologies

The synthesis of this compound can be approached through several distinct pathways. The choice of method often depends on the desired scale, purity requirements, and available starting materials. The most prominent and industrially relevant method is the oxyiodination of naphthalene.

Method 1: Shape-Selective Oxyiodination of Naphthalene

Oxyiodination is a powerful method for direct iodination of aromatic rings. It involves the use of molecular iodine in the presence of an oxidizing agent, which generates a highly electrophilic iodine species required for the substitution reaction.[1] The selectivity of this reaction, particularly for achieving the 2,6-disubstituted product, can be significantly enhanced by using shape-selective catalysts like zeolites.

Causality Behind Experimental Choices:

-

Oxidizing Agent: Molecular iodine (I₂) itself is not electrophilic enough to react with the naphthalene ring. An oxidizing agent (e.g., O₂, NaIO₃) is essential to convert I₂ into a potent electrophilic species, likely I⁺, which can then attack the electron-rich aromatic nucleus.

-

Catalyst: The use of a KX zeolite catalyst demonstrates shape-selectivity. The pore structure of the zeolite favors the formation of the linear 2-iodonaphthalene intermediate over the bulkier 1-iodonaphthalene, thereby directing the subsequent iodination to the 6-position to yield the desired this compound.[1]

Experimental Protocol: Two-Step Oxyiodination

Step 1: Synthesis of 2-Iodonaphthalene (Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a condenser, combine naphthalene, iodine (I₂), and an oxidizing agent (e.g., oxygen).[1]

-

Catalysis: Introduce a shape-selective catalyst such as KX zeolite. The reaction exhibits a strong preference for iodination at the 2-position, leading to a higher yield of 2-iodonaphthalene.[1]

-

Reaction Conditions: Heat the mixture under controlled conditions to facilitate the reaction.

-

Work-up and Separation: Upon completion, cool the reaction mixture. The intermediate, 2-monoiodonaphthalene, is then separated from unreacted naphthalene and byproducts.[1]

Step 2: Synthesis of this compound

-

Second Oxyiodination: The isolated 2-monoiodonaphthalene from Step 1 is subjected to a second oxyiodination reaction.[1]

-

Reaction Conditions: Fresh iodine and oxidizing agent are added to the 2-iodonaphthalene intermediate. The reaction is heated to drive the second iodination, which preferentially occurs at the 6-position.

-

Purification: The final product, this compound, is purified from the reaction mixture. Crystallization is a highly effective method for obtaining a high-purity solid product.[1]

References

An In-Depth Technical Guide to the Crystal Structure of Diiodonaphthalenes for Researchers and Drug Development Professionals

This guide provides a comprehensive technical analysis of the crystal structure of diiodonaphthalenes, with a focused examination of the experimentally determined structure of 2,3-diiodonaphthalene. The principles and findings discussed herein offer critical insights applicable to the 2,6-diiodonaphthalene isomer and other halogenated naphthalene derivatives, which are of significant interest in materials science and pharmaceutical development.

Introduction: The Significance of Halogenated Naphthalenes

Diiodonaphthalenes are a class of polycyclic aromatic hydrocarbons that serve as versatile building blocks in organic synthesis and materials science.[1] Their rigid, planar structure and the presence of heavy iodine atoms impart unique electronic and steric properties, making them valuable precursors for organic semiconductors, photovoltaic materials, and as intermediates in the synthesis of complex organic molecules.[2] The specific substitution pattern of the iodine atoms on the naphthalene core profoundly influences the molecular packing in the solid state, which in turn governs the material's bulk properties. Understanding the crystal structure is therefore paramount for predicting and controlling these properties for targeted applications.

The substitution of hydrogen with iodine atoms introduces the potential for halogen bonding, a non-covalent interaction that has emerged as a powerful tool in crystal engineering and drug design. This specific and directional interaction can influence molecular assembly, polymorphism, and the binding of molecules to biological targets.

This guide will delve into the synthesis, crystallization, and detailed crystallographic analysis of a diiodonaphthalene isomer, providing a framework for understanding the structure-property relationships in this important class of compounds.

Synthesis and Crystallization of Diiodonaphthalenes

The synthesis of diiodonaphthalenes can be achieved through various methods, with the choice of route often depending on the desired isomer. A prominent method is the oxyiodination of naphthalene, which involves the introduction of iodine in the presence of an oxidizing agent.[1] This process can be tailored to favor specific isomers by controlling reaction conditions and employing shape-selective catalysts, such as zeolites.

Alternative synthetic pathways include directed lithiation-iodination, which offers regioselective control over the placement of the iodine atoms. For instance, a multi-step synthesis starting from a protected naphthol derivative can yield specific diiodo-isomers with high purity.

Once synthesized, the purification of the diiodonaphthalene product is typically achieved through recrystallization from a suitable organic solvent. The choice of solvent and the rate of cooling are critical parameters that can influence the quality and, in some cases, the polymorphic form of the resulting crystals. Slow evaporation of a saturated solution is a common and effective method for obtaining single crystals suitable for X-ray diffraction analysis.

Experimental Protocol: Single Crystal Growth

-

Dissolution: Dissolve the purified diiodonaphthalene powder in a minimal amount of a suitable solvent (e.g., a mixture of dichloromethane and ethanol) with gentle heating to ensure complete dissolution.

-

Filtration: While hot, filter the solution through a pre-warmed funnel with a cotton or glass wool plug to remove any insoluble impurities.

-

Slow Evaporation: Transfer the filtered solution to a clean vial and cover it with a perforated cap or parafilm to allow for slow evaporation of the solvent at room temperature.

-

Crystal Harvesting: Once single crystals of sufficient size and quality have formed, carefully harvest them from the mother liquor using a spatula or forceps.

-

Drying: Gently wash the crystals with a small amount of cold solvent and allow them to air dry.

The following diagram illustrates the general workflow for the synthesis and crystallization of diiodonaphthalenes.

Caption: Workflow for the synthesis and crystallization of diiodonaphthalenes.

Crystal Structure Analysis of 2,3-Diiodonaphthalene

Crystallographic Data

The single-crystal X-ray diffraction analysis of 2,3-diiodonaphthalene reveals the following key crystallographic parameters:

| Parameter | Value |

| Chemical Formula | C₁₀H₆I₂ |

| Molecular Weight | 379.95 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| a | 11.9420 (9) Å |

| b | 8.0583 (6) Å |

| c | 21.0592 (16) Å |

| V | 2026.6 (3) ų |

| Z | 8 |

| Calculated Density (Dₓ) | 2.491 Mg m⁻³ |

| Radiation | Mo Kα |

| Temperature | 295 (2) K |

Data sourced from Novak, I. (2007). 2,3-Diiodonaphthalene. Acta Crystallographica Section E: Structure Reports Online, 63(2), o440-o441.[2]

Molecular Geometry

The 2,3-diiodonaphthalene molecule is essentially planar, as expected for an aromatic system. The C-I bond lengths are reported to be in the range of 2.087 (7) to 2.107 (7) Å.[2] These values are slightly shorter than those observed in the more sterically hindered 1,8-diiodonaphthalene, suggesting less strain in the 2,3-isomer.[2] The naphthalene skeleton itself shows little deviation from the geometry of the parent naphthalene molecule, highlighting the robustness of the aromatic core.[2]

Crystal Packing and Intermolecular Interactions

The crystal structure of 2,3-diiodonaphthalene is characterized by a "herringbone" packing motif.[2] This arrangement is common for planar aromatic molecules and is driven by a combination of van der Waals forces and, in this case, weak I···I intermolecular interactions.[2]

The analysis of the crystal packing reveals that the molecules are held together by these iodine-iodine contacts. While not as strong as classical hydrogen bonds, these halogen bonds are directional and play a crucial role in the overall supramolecular assembly. The presence of these interactions can be inferred from the distances between iodine atoms of adjacent molecules, which are shorter than the sum of their van der Waals radii.

The following diagram illustrates the concept of halogen bonding in a generalized diiodonaphthalene crystal structure.

Caption: Conceptual diagram of I···I halogen bonding in a diiodonaphthalene crystal.

Implications for this compound and Drug Development

Based on the analysis of the 2,3-isomer, we can infer several key features of the this compound crystal structure. The linear and symmetric nature of the 2,6-substitution pattern is likely to favor a highly ordered and dense packing arrangement. The potential for strong I···I halogen bonding interactions between molecules is significant and would likely play a dominant role in the crystal engineering of this isomer.

For drug development professionals, the ability of diiodinated scaffolds to participate in halogen bonding is of particular interest. Halogen bonds are increasingly recognized for their importance in ligand-protein interactions. The iodine atoms in this compound can act as halogen bond donors, interacting with electron-rich atoms such as oxygen and nitrogen in the amino acid residues of a protein's active site. This can lead to enhanced binding affinity and selectivity of a drug candidate.

Furthermore, the lipophilic nature of the diiodonaphthalene core can be exploited to improve the pharmacokinetic properties of a drug, such as its ability to cross cell membranes. The rigid naphthalene scaffold also provides a well-defined platform for the attachment of other functional groups, allowing for the systematic exploration of structure-activity relationships.

Conclusion

The crystal structure of diiodonaphthalenes provides a wealth of information that is critical for both materials scientists and pharmaceutical researchers. The detailed analysis of the 2,3-diiodonaphthalene structure reveals the importance of the herringbone packing motif and the role of weak I···I intermolecular interactions in directing the supramolecular assembly. While experimental data for this compound is not yet publicly available, the principles of molecular geometry, crystal packing, and halogen bonding discussed in this guide provide a solid foundation for understanding and predicting its solid-state properties. The unique electronic and structural features of diiodonaphthalenes make them promising candidates for the design of novel functional materials and potent therapeutic agents.

References

A Comprehensive Spectroscopic Guide to 2,6-Diiodonaphthalene for Advanced Research

This technical guide provides an in-depth exploration of the spectroscopic properties of 2,6-diiodonaphthalene, a key building block in organic synthesis and materials science. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of the expected spectroscopic data, outlines robust experimental protocols for data acquisition, and provides insights into the interpretation of the spectral features that confirm the compound's identity and purity.

Introduction: The Significance of this compound

This compound (C₁₀H₆I₂) is a halogenated polycyclic aromatic hydrocarbon derived from naphthalene.[1] Its symmetrical structure and the presence of two reactive iodine atoms make it a valuable precursor in a variety of chemical transformations, particularly in the synthesis of complex organic molecules and novel materials. The iodine substituents can be readily displaced or participate in cross-coupling reactions, enabling the construction of intricate molecular architectures.[1] Given its utility, the unambiguous characterization of this compound is paramount to ensure the integrity of subsequent synthetic steps and the properties of the final products. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure and electronic environment.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆I₂ | [1] |

| Molecular Weight | 379.96 g/mol | [1] |

| CAS Number | 36316-88-8 | [1] |

| Appearance | Pale yellow solid | |

| Melting Point | 154-156 °C | |

| Solubility | Soluble in organic solvents like chloroform, dichloromethane, and THF; insoluble in water. |

The planar naphthalene core with iodine atoms at the 2 and 6 positions dictates a high degree of symmetry (C₂h point group). This symmetry has significant implications for its spectroscopic signatures, particularly in NMR spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Spectrum

Due to the symmetry of the this compound molecule, only three distinct types of aromatic protons are expected.

-

H-1 and H-5: These protons are ortho to the iodine-substituted carbon and are chemically equivalent. They are expected to appear as a doublet.

-

H-3 and H-7: These protons are also ortho to the iodine-substituted carbon and are equivalent. They will also present as a doublet.

-

H-4 and H-8: These protons are meta to the iodine-substituted carbons and are equivalent. They are expected to be a doublet of doublets, coupling to both H-3/H-7 and H-1/H-5.

The electron-withdrawing nature of the iodine atoms will deshield the adjacent protons, causing their signals to appear at a higher chemical shift (downfield) compared to unsubstituted naphthalene.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1, H-5 | 7.8 - 8.0 | d | ~8.5 (³JHH) |

| H-3, H-7 | 7.6 - 7.8 | d | ~8.5 (³JHH) |

| H-4, H-8 | 7.4 - 7.6 | dd | ~8.5 (³JHH), ~1.5 (⁴JHH) |

Experimental Protocol for ¹H NMR

A standardized protocol ensures the acquisition of high-quality, reproducible ¹H NMR data.

Instrumentation:

-

NMR Spectrometer: 400 MHz or higher field strength for better resolution.

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice due to its excellent dissolving power for nonpolar aromatic compounds. Other deuterated solvents like DMSO-d₆ or Acetone-d₆ can also be used.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Data Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-15 ppm, centered around 6 ppm.

-

Number of Scans: 16-64 scans are typically sufficient for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-3 seconds.

-

Temperature: 298 K (25 °C).

Causality in Experimental Choices

The choice of a high-field NMR spectrometer is crucial for resolving the fine splitting patterns of the aromatic protons. CDCl₃ is selected as the solvent because it is chemically inert and its residual peak at 7.26 ppm does not overlap with the expected signals of this compound. Filtering the sample is a critical step to ensure a homogeneous magnetic field across the sample, leading to sharp, well-resolved peaks.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Spectrum

The C₂h symmetry of this compound results in only three unique carbon signals in the proton-decoupled ¹³C NMR spectrum.

-

C-2 and C-6: These are the carbons directly bonded to the iodine atoms. They are expected to be significantly shielded due to the "heavy atom effect" of iodine and will appear at a lower chemical shift (upfield) compared to other aromatic carbons.

-

C-1, C-5, C-3, and C-7: These four carbons are chemically equivalent due to symmetry and will give a single signal.

-

C-4, C-8, C-9, and C-10: These four carbons are also equivalent and will produce another single signal.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2, C-6 | 90 - 100 |

| C-1, C-3, C-5, C-7 | 130 - 140 |

| C-4, C-8, C-9, C-10 | 125 - 135 |

Experimental Protocol for ¹³C NMR

Instrumentation:

-

NMR Spectrometer: 100 MHz or higher corresponding proton frequency.

-

Solvent: CDCl₃.

Sample Preparation:

-

Weigh 20-50 mg of this compound.

-

Follow the same dissolution and filtration procedure as for ¹H NMR.

Data Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule and is particularly useful for identifying functional groups. For this compound, the IR spectrum will be dominated by absorptions characteristic of the aromatic naphthalene core.

Predicted IR Spectrum

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100 - 3000 | C-H stretching (aromatic) | Medium-Weak |

| 1600 - 1450 | C=C stretching (aromatic ring) | Medium-Strong |

| 1200 - 1000 | C-H in-plane bending | Medium |

| 900 - 675 | C-H out-of-plane bending | Strong |

| Below 600 | C-I stretching | Medium-Strong |

The out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern of the naphthalene ring.

Experimental Protocol for FT-IR

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

A background spectrum of the empty spectrometer should be collected before running the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 380, corresponding to the molecular weight of this compound. The isotopic pattern of this peak will show a small M+1 peak due to the natural abundance of ¹³C.

-

Fragmentation Pattern:

-

Loss of one iodine atom: A significant fragment at m/z = 253 ([M-I]⁺).

-

Loss of two iodine atoms: A fragment at m/z = 126 ([M-2I]⁺), corresponding to the naphthalene radical cation.

-

Other smaller fragments arising from the breakdown of the naphthalene ring may also be observed.

-

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment |

| 380 | [C₁₀H₆I₂]⁺ (Molecular Ion) |

| 253 | [C₁₀H₆I]⁺ |

| 126 | [C₁₀H₆]⁺ |

Experimental Protocol for Mass Spectrometry

Instrumentation:

-

Mass spectrometer equipped with an Electron Ionization (EI) source.

-

Often coupled with a Gas Chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Data Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 50-500.

-

Source Temperature: 200-250 °C.

Visualization of Spectroscopic Relationships

The following diagram illustrates the workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and comprehensive spectroscopic characterization of this compound.

Conclusion

The combination of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry provides a robust and self-validating system for the unambiguous identification and purity assessment of this compound. By understanding the predicted spectral features and adhering to rigorous experimental protocols, researchers can confidently characterize this important synthetic intermediate, ensuring the reliability and reproducibility of their scientific endeavors. This guide serves as a foundational resource for professionals working with this compound, enabling them to leverage the full power of spectroscopic analysis in their research and development activities.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,6-Diiodonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Foreword

The Structural Significance of 2,6-Diiodonaphthalene

This compound (C₁₀H₆I₂) is a halogenated derivative of naphthalene, a bicyclic aromatic hydrocarbon.[2] The substitution pattern, with iodine atoms at the 2 and 6 positions, imparts a C₂h symmetry to the molecule. This symmetry is a critical determinant of its NMR spectral features, leading to a simplified spectrum due to the chemical equivalence of several protons and carbons. The iodine atoms, being large and electronegative, significantly influence the electronic environment of the naphthalene ring system through inductive and resonance effects, which in turn governs the chemical shifts of the constituent protons and carbons.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals in the aromatic region, corresponding to the three sets of chemically equivalent protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-1, H-5 | 7.95 | Doublet (d) |

| H-3, H-7 | 7.78 | Doublet of Doublets (dd) |

| H-4, H-8 | 7.50 | Doublet (d) |

Predicted data obtained from nmrdb.org.[3][4][5]

Chemical Shift Assignments and Rationale

The predicted chemical shifts can be rationalized based on the electronic effects of the iodine substituents and the inherent electronic structure of the naphthalene core.

-

H-1 and H-5: These protons are situated ortho to the iodine-bearing carbons. The electron-withdrawing inductive effect of iodine is expected to deshield these protons, shifting their resonance downfield. Furthermore, their position adjacent to the ring fusion contributes to their downfield shift.

-

H-3 and H-7: These protons are meta to the iodine substituents. They are also adjacent to the iodine-substituted carbons and are expected to be influenced by the inductive effect of the iodine atoms, leading to a downfield shift.

-

H-4 and H-8: These protons are the most shielded among the aromatic protons. They are furthest from the electron-withdrawing iodine atoms and are therefore predicted to resonate at the most upfield position in the aromatic region.

Spin-Spin Coupling and Multiplicity

The predicted splitting patterns are a direct consequence of spin-spin coupling between neighboring, non-equivalent protons.

-

H-1 and H-5 (Doublet): Each of these protons is coupled only to the adjacent H-2 (or H-6) proton, resulting in a doublet. The typical ortho-coupling constant (³J) in naphthalene systems is in the range of 6-9 Hz.[6]

-

H-3 and H-7 (Doublet of Doublets): These protons are coupled to two non-equivalent protons: H-2 (or H-6) and H-4 (or H-8). This results in a doublet of doublets. The coupling to the ortho proton (H-2 or H-6) will have a larger coupling constant (³J) compared to the coupling with the meta proton (H-4 or H-8), which will have a smaller coupling constant (⁴J, typically 1-3 Hz).[6]

-

H-4 and H-8 (Doublet): Each of these protons is coupled only to the adjacent H-3 (or H-7) proton, leading to a doublet with a typical ortho-coupling constant.

Predicted ¹³C NMR Spectrum: Interpretation and Assignment

Due to the C₂h symmetry of this compound, the proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals for the ten carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1, C-5 | 130.5 |

| C-2, C-6 | 95.1 |

| C-3, C-7 | 137.2 |

| C-4, C-8 | 128.8 |

| C-9, C-10 | 135.9 |

Predicted data obtained from nmrdb.org.[4][7]

Chemical Shift Assignments and Rationale

The predicted ¹³C chemical shifts are profoundly influenced by the "heavy atom effect" of the directly attached iodine atoms and the overall electronic perturbations.

-

C-2 and C-6: These are the ipso-carbons, directly bonded to the iodine atoms. The most striking feature is their significantly upfield chemical shift (95.1 ppm). This is a classic example of the "heavy atom effect," where the large electron cloud of the iodine atom induces a substantial shielding of the attached carbon nucleus.

-

C-1, C-5, C-3, and C-7: These carbons are in the ortho and meta positions relative to the iodine substituents. Their chemical shifts are influenced by a combination of the inductive effect of iodine and the inherent aromaticity of the naphthalene ring.

-

C-4 and C-8: These carbons are furthest from the iodine substituents and are predicted to have a chemical shift that is less perturbed by the halogens.

-

C-9 and C-10: These are the quaternary carbons at the ring fusion. Their chemical shifts are primarily determined by their position within the bicyclic aromatic system.

Experimental Considerations for NMR Analysis

Sample Preparation Protocol

For obtaining high-quality NMR spectra of solid aromatic compounds like this compound, proper sample preparation is crucial.

-

Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for aromatic compounds. The choice of solvent can slightly influence the chemical shifts.[8]

-

Concentration: Prepare a solution with a concentration of 5-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent for ¹H NMR. For the less sensitive ¹³C NMR, a more concentrated solution (20-50 mg) is preferable.

-

Filtration: To remove any particulate matter that can degrade the spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (δ = 0.00 ppm).

NMR Data Acquisition Workflow

A standard workflow for acquiring ¹H and ¹³C NMR spectra is outlined below.

Caption: Workflow for NMR data acquisition and analysis.

Structural Confirmation and Purity Assessment

The detailed analysis of the ¹H and ¹³C NMR spectra, as outlined in this guide, provides a powerful tool for the structural confirmation of this compound. The number of signals, their chemical shifts, and the splitting patterns in the ¹H spectrum are all consistent with the proposed structure. The presence of the characteristic upfield signal for the ipso-carbons in the ¹³C spectrum is a strong indicator of the iodine substitution. Furthermore, the integration of the proton signals should correspond to the number of protons in each chemical environment, providing a quantitative measure for purity assessment against known standards.

Conclusion

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of this compound. By integrating theoretical principles of NMR spectroscopy with an understanding of substituent effects, a detailed interpretation of the spectral features has been presented. The provided protocols for sample preparation and data acquisition offer a practical framework for researchers. This guide serves as a valuable resource for the unambiguous identification and characterization of this important chemical entity in various scientific and industrial applications.

References

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. This compound | C10H6I2 | CID 118948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Visualizer loader [nmrdb.org]

- 4. Predict 13C carbon NMR spectra [nmrdb.org]

- 5. Predict 1H proton NMR spectra [nmrdb.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ucl.ac.uk [ucl.ac.uk]

An In-depth Technical Guide to the Physical Properties of 2,6-Diiodonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Diiodonaphthalene is a halogenated polycyclic aromatic hydrocarbon with significant potential as a building block in organic synthesis, materials science, and pharmaceutical research. Its symmetrical structure and the reactivity of its iodine substituents make it a versatile precursor for the synthesis of more complex molecules, including organic semiconductors and pharmacologically active compounds. This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines standard experimental protocols for its characterization, and discusses the implications of its structural and electronic properties for its application in research and development. While some fundamental physical data are readily available, this guide also highlights the current gaps in publicly accessible experimental data, particularly in crystallography and spectroscopy, and provides generalized methodologies for obtaining this critical information.

Introduction

This compound (C₁₀H₆I₂) is a disubstituted naphthalene derivative where two iodine atoms are attached to the 2 and 6 positions of the naphthalene ring. This substitution pattern imparts a high degree of symmetry to the molecule. The presence of the bulky and electron-donating iodine atoms significantly influences the electronic properties and steric environment of the naphthalene core, making it a subject of interest for various chemical transformations.

The primary route for the synthesis of this compound is the shape-selective catalytic oxyiodination of naphthalene.[1] This process typically involves the use of a zeolite catalyst, which favors iodination at the 2- and 6-positions.[1] The resulting compound serves as a key intermediate in the construction of larger molecular architectures through reactions such as nucleophilic substitution and palladium-catalyzed cross-coupling reactions.[1]

Core Physical Properties

A summary of the fundamental physical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in experimental setups.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆I₂ | [2][3] |

| Molecular Weight | 379.96 g/mol | [2][3] |

| Appearance | Pale yellow crystals or solid | |

| Melting Point | Approximately 100 °C | |

| Boiling Point | 384.2 °C at 760 mmHg | |

| Solubility | Soluble in dichloromethane and chloroform; Insoluble in water. | |

| CAS Number | 36316-88-8 | [2][3][4] |

Molecular Structure and Crystallography

The molecular structure of this compound is characterized by a planar naphthalene ring system with iodine atoms symmetrically disposed on the two aromatic rings. This planarity is a common feature of polycyclic aromatic hydrocarbons. The carbon-iodine bonds are key reactive sites, and their length and strength are of fundamental interest.

Logical Workflow for Crystallographic Analysis

References

An In-depth Technical Guide to the Solubility of 2,6-Diiodonaphthalene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2,6-diiodonaphthalene, a key intermediate in organic synthesis and materials science.[1] While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes foundational principles of solubility, qualitative experimental observations, and comparative data from structurally analogous compounds to provide a robust framework for researchers, scientists, and drug development professionals. A detailed experimental protocol for the accurate determination of its solubility is also presented, empowering researchers to generate precise data for their specific applications.

Introduction: The Significance of this compound and Its Solubility

This compound (C₁₀H₆I₂) is a halogenated polycyclic aromatic hydrocarbon characterized by a naphthalene core with iodine atoms substituted at the 2 and 6 positions.[1] Its molecular structure, featuring a planar aromatic system and reactive carbon-iodine bonds, makes it a valuable precursor in a variety of chemical transformations, particularly in the synthesis of complex organic molecules, organic semiconductors, and photovoltaic materials.[1]

The solubility of this compound in organic solvents is a critical physicochemical parameter that governs its utility in numerous applications. Understanding and controlling its solubility is paramount for:

-

Reaction Kinetics and Process Optimization: The rate and efficiency of chemical reactions involving this compound are directly influenced by its concentration in the reaction medium.

-

Purification and Isolation: Techniques such as recrystallization, a common method for purifying this compound, rely on the differential solubility of the compound and its impurities in a given solvent at varying temperatures.[1]

-

Formulation and Materials Processing: For applications in materials science, the ability to dissolve this compound in appropriate solvents is essential for casting thin films, creating uniform blends, and fabricating devices.

-

Drug Development: In the pharmaceutical industry, the solubility of active pharmaceutical ingredient (API) precursors impacts their synthesis, purification, and formulation into final drug products.

This guide will delve into the theoretical underpinnings of this compound's solubility, present available qualitative data, offer a comparative analysis with related compounds, and provide a detailed methodology for its experimental determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆I₂ | [2][3][4] |

| Molecular Weight | 379.96 g/mol | [1][2][3][4] |

| Appearance | Pale yellow crystals or solid | [1] |

| Melting Point | Approximately 100 °C | [1] |

| CAS Number | 36316-88-8 | [2][3][4] |

The molecule possesses a nonpolar, planar naphthalene core. The two iodine atoms increase the molecular weight and surface area, and their electronegativity introduces some polarity, although the molecule remains predominantly nonpolar.

Theoretical Framework of Solubility

The dissolution of a crystalline solid like this compound in a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The principle of "like dissolves like" provides a useful heuristic: a solute will have higher solubility in a solvent with similar polarity and intermolecular force characteristics.

The overall Gibbs free energy of solution (ΔG_sol) determines the spontaneity of the dissolution process and is described by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

Where:

-

ΔH_sol is the enthalpy of solution, representing the net energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.

-

T is the absolute temperature.

-

ΔS_sol is the entropy of solution, which is generally positive as the dissolved solute molecules have greater disorder than in the crystalline lattice.

For a solid to dissolve, the free energy of the solution must be lower than the sum of the free energies of the pure solid and the pure solvent.

Factors Influencing the Solubility of this compound

-

Solute Properties: The high melting point of this compound suggests strong crystal lattice energy, which must be overcome for dissolution to occur. The large, nonpolar naphthalene core dictates a preference for nonpolar or moderately polar solvents.

-

Solvent Properties: Solvents capable of engaging in dispersion forces (van der Waals interactions) will be effective in solvating the naphthalene ring system. Aromatic solvents may offer favorable π-π stacking interactions.

-

Temperature: The dissolution of most organic solids is an endothermic process (ΔH_sol > 0). Therefore, according to Le Chatelier's principle, the solubility of this compound is expected to increase with increasing temperature.[5]

Qualitative and Comparative Solubility Analysis

While specific quantitative data is scarce, qualitative descriptions and comparative analysis with structurally similar compounds can provide valuable insights into the solubility of this compound.

Known Qualitative Solubility

-

Soluble in: Dichloromethane, Chloroform.[1] These are polar aprotic solvents capable of dissolving a wide range of organic compounds.

-

Recrystallization Solvent: n-Heptane.[1] This indicates that this compound has moderate solubility in hot n-heptane and low solubility in cold n-heptane, a key requirement for effective purification by recrystallization.

-

Washing Solvent: Ethanol.[1] Used to wash crude product and remove the 2,7-diiodonaphthalene isomer, suggesting that this compound has limited solubility in ethanol at the washing temperature, while the isomer is more soluble.

-

Insoluble in: Water.[1] As a largely nonpolar molecule, it is expected to have very low aqueous solubility.

Comparative Solubility of Analogous Naphthalene Derivatives

The solubility of related naphthalene compounds can offer a strong indication of the expected behavior of this compound.

| Compound | Structural Difference from this compound | Expected Impact on Solubility |

| Naphthalene | Parent aromatic hydrocarbon, no halogen substituents. | Generally more soluble in nonpolar solvents due to lower molecular weight and weaker crystal lattice forces.[5] |

| 2,6-Dibromonaphthalene | Bromine instead of iodine substituents. | Bromine is smaller and less polarizable than iodine. This may lead to slightly different solubility profiles, but the overall trend of being soluble in nonpolar to moderately polar organic solvents is expected to be similar. |

| 1,5-Dinitronaphthalene | Nitro groups instead of iodine. | Nitro groups are strongly electron-withdrawing and polar. This compound is soluble in organic solvents like ethyl acetate, acetone, benzene, and toluene, and poorly soluble in water.[6] |

| 1,5-Dihydroxynaphthalene | Hydroxyl groups instead of iodine. | Hydroxyl groups are polar and capable of hydrogen bonding. This compound has limited solubility in water but is more soluble in organic solvents like ethanol, acetone, and ether.[7] |

Based on this comparative analysis, this compound is predicted to be most soluble in nonpolar aromatic solvents (e.g., toluene, xylene) due to favorable π-π interactions, and in halogenated solvents (e.g., dichloromethane, chloroform). Its solubility in alkanes like n-heptane is likely to be moderate and highly temperature-dependent. Solubility in polar protic solvents like ethanol is expected to be lower.

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination is crucial for applications requiring precise solubility values. The following is a detailed protocol based on the equilibrium solubility method, a widely accepted technique for determining the solubility of crystalline compounds.

Materials and Equipment

-

This compound (high purity, >98%)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed flasks

-

Constant temperature incubator shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to several vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

-

Accurately add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been achieved.

-

-

Sampling:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle for at least 2 hours at the constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

-

-

Analysis:

-

Prepare a standard calibration curve of this compound in the chosen solvent using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Accurately dilute the filtered sample to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the concentration of the original, undiluted saturated solution, accounting for the dilution factor.

-

Express the solubility in the desired units, such as mg/mL, g/100 mL, or mol/L.

-

Predictive Models for Solubility

In the absence of experimental data, computational models can provide estimations of solubility.

Hansen Solubility Parameters (HSP)

UNIFAC Model

The UNIversal QUAsiChemical Functional group Activity Coefficients (UNIFAC) model is a group-contribution method used to predict activity coefficients in non-ideal liquid mixtures.[3][10][11] By breaking down the this compound molecule into its constituent functional groups, it is possible to estimate its activity coefficient in various solvents, which can then be used to predict solubility. However, the accuracy of UNIFAC predictions can be limited for complex molecules, and it is often recommended for initial screening.[3][10]

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While quantitative experimental data remains elusive in the public domain, a strong predictive understanding can be formulated based on its physicochemical properties, the principles of thermodynamics, and comparative analysis with analogous compounds. The provided experimental protocol offers a robust methodology for researchers to determine precise solubility data tailored to their specific needs.

For professionals in chemical synthesis, materials science, and pharmaceutical development, a thorough understanding of the solubility of this compound is indispensable for process optimization, purification, and formulation. Future work in this area should focus on the experimental determination of the solubility of this compound in a range of common organic solvents at various temperatures. The generation of such data would be a valuable contribution to the chemical sciences and would facilitate the development of more accurate computational models for solubility prediction.

References

- 1. Buy this compound (EVT-434515) | 36316-88-8 [evitachem.com]

- 2. This compound | C10H6I2 | CID 118948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. iodochem.com [iodochem.com]

- 5. ossila.com [ossila.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. 2,6-二碘萘 | this compound | 36316-88-8 - 乐研试剂 [leyan.com]

- 10. routledge.com [routledge.com]

- 11. ia601308.us.archive.org [ia601308.us.archive.org]

commercial availability of 2,6-diiodonaphthalene

An In-Depth Technical Guide to the Commercial Availability and Application of 2,6-Diiodonaphthalene

Introduction

This compound is a halogenated polycyclic aromatic hydrocarbon that serves as a pivotal building block in advanced chemical synthesis. Its rigid, planar naphthalene core, functionalized with iodine atoms at the 2 and 6 positions, imparts unique electronic properties and provides reactive sites for constructing complex molecular architectures. While not a naturally occurring compound, its synthetic accessibility has made it an indispensable intermediate in materials science and organic chemistry.[1] This guide offers a comprehensive overview for researchers, scientists, and drug development professionals on the commercial availability, synthesis, purification, key applications, and safe handling of this compound.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in research and development. This compound typically appears as pale yellow crystals and is soluble in organic solvents such as dichloromethane and chloroform, but insoluble in water.[1]

| Property | Value | Source |

| CAS Number | 36316-88-8 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₆I₂ | [1][2][3][4][5] |

| Molecular Weight | 379.96 g/mol | [1][2][4][5] |

| IUPAC Name | This compound | [1][4] |

| Appearance | Pale yellow crystals or solid | [1] |

| Melting Point | Approximately 100 °C | [1] |

| Solubility | Soluble in dichloromethane, chloroform; Insoluble in water | [1] |

Commercial Availability and Procurement

This compound is available from several specialized chemical suppliers. It is typically sold for research and development purposes and is not intended for medical or consumer use.[2] When sourcing this material, it is crucial to consider the purity required for the intended application, as trace impurities or isomeric variants can significantly impact downstream reactions, particularly in catalysis and materials science.

| Supplier | Purity Levels Offered | Notes |

| Sigma-Aldrich | Varies by specific product listing. | A major global supplier for research chemicals. |

| EvitaChem | Custom synthesis and sourcing available. | Provides product details and inquiry options.[1] |

| CP Lab Safety | ≥98%, ≥99% (ee) | Specifies use for professional manufacturing and research labs only.[2] |

| Parchem | Specialty material, available in various packaging sizes. | A supplier of specialty chemicals.[3] |

| Synchem | 95%; Synthesis on demand. | Specializes in rare chemicals for the chemical and pharmaceutical industry.[6] |

| Iodo Chemical | 97% | A specialized supplier of iodo compounds.[5] |

Procurement Insight: Always request a Certificate of Analysis (CoA) from the supplier to verify the purity and identify the presence of any isomeric impurities, such as 2,7-diiodonaphthalene.[7] For applications in polymer synthesis or organic electronics, a purity of >99% is often required.

Synthesis and Purification Strategies